molecular formula C6H7K5O21S5 B568151 D-Mannopyranose pentasulfate potassium salt CAS No. 111757-61-0

D-Mannopyranose pentasulfate potassium salt

Cat. No.: B568151
CAS No.: 111757-61-0
M. Wt: 770.893
InChI Key: PWKOEMUICVNKKC-ROGCYDKWSA-I
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Description

D-Mannopyranose pentasulfate potassium salt (CAS 82993-43-9; 111757-61-0) is a highly sulfated carbohydrate compound with the molecular formula C 6 H 7 K 5 O 21 S 5 and a molecular weight of approximately 770.93 g/mol . This chemical is of significant interest in biomedical research, particularly for developing targeted delivery systems to macrophages . Macrophages, key cells in the immune system, exclusively express mannose-recognizing lectins on their surfaces, which are carbohydrate-binding proteins that specifically internalize molecules with mannose residues . Researchers can exploit this mechanism by using this pentasulfated mannose derivative as a ligand to create complexes, such as lipoplexes, that are specifically recognized and taken up by macrophages . This targeted delivery approach holds promise for gene therapy and the treatment of various immune-related and inflammatory diseases by aiming to deliver therapeutic agents directly to the cells responsible for the pathogenesis . The compound is offered as a technical or highly purified grade material, available in quantities such as 10 mg, 25 mg, and 50 mg . This compound is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

pentapotassium;[(2R,3R,4S,5S)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5+,6?;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKOEMUICVNKKC-ROGCYDKWSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7K5O21S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannopyranose pentasulfate potassium salt typically involves the sulfation of D-mannopyranose. The process includes the reaction of D-mannopyranose with sulfur trioxide-pyridine complex in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

D-Mannopyranose pentasulfate potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, pyridine, and various solvents like DMF and DMSO. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions are various sulfate derivatives of D-mannopyranose, which can be further utilized in different research applications.

Scientific Research Applications

Antiviral and Antimicrobial Properties

D-Mannopyranose pentasulfate potassium salt has demonstrated promising antiviral properties, particularly in the context of urinary tract infections. Research indicates that compounds derived from mannose can serve as effective alternatives to traditional antibiotics, potentially reducing antibiotic resistance by acting as antivirulence agents . The sulfation of mannose enhances its interaction with microbial lectins, thereby inhibiting pathogen adhesion to host cells.

Drug Delivery Systems

The compound is also explored in drug delivery systems, especially for targeting macrophages. Studies show that mannose-modified lipids can form stable complexes with plasmid DNA, enhancing the transfection efficiency in macrophages. This targeting is facilitated by the specific recognition of mannose by macrophage lectins, making it an attractive candidate for gene therapy applications .

Biomaterials

Due to its biocompatibility and bioactivity, this compound is being investigated for use in biomaterials. Its sulfated structure can provide anticoagulant properties, which are beneficial in designing materials for vascular applications . The incorporation of this compound into hydrogels and scaffolds can enhance cell adhesion and proliferation, making it suitable for tissue engineering.

Anti-inflammatory Effects

Research has indicated that mannose derivatives may possess anti-inflammatory properties. The compound’s ability to modulate immune responses could be leveraged in treating inflammatory diseases or conditions where modulation of the immune system is required .

Case Studies and Research Findings

StudyFocusFindings
Mydock-McGrane et al. (2016)Antiviral propertiesDemonstrated effectiveness against urinary pathogens as an antibiotic-sparing agent .
Takeda et al. (2015)Drug deliveryEstablished that mannose-modified lipids enhance DNA transfection in macrophages .
Cardiovascular Research (2020)Health benefitsExplored potassium-enriched salts and their long-term effects on cardiovascular health; relevant due to potassium's role in managing blood pressure .

Mechanism of Action

The mechanism of action of D-Mannopyranose pentasulfate potassium salt involves its interaction with various molecular targets. It binds to fibroblast growth factors (FGFs) and other heparin-binding growth factors, inhibiting their activity. This interaction prevents the growth of certain cancer cells and reduces inflammation and coagulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfated Carbohydrates

D-Mannopyranose Pentasulfate Potassium Salt (111757-61-0)
  • Structure: Five sulfate groups on D-mannopyranose.
  • Applications : Used in glycobiology for mimicking heparan sulfate structures .
Methyl α-D-Mannopyranoside 2,3,4,6-Tetrasulfate Potassium Salt (TRC-M319250)
  • Structure : Methyl glycoside derivative with four sulfates (C₇H₁₀O₁₈S₄·4K) .
  • Key Difference: Reduced sulfation (four vs. five groups) and methyl substitution at the anomeric position, which may alter binding specificity and metabolic stability .
Glucose Pentasulfate Potassium Salt
  • Key Difference: Stereochemical variation (glucose vs. mannose C2 configuration) impacts biological recognition, such as in lectin-binding studies .
Compound CAS Molecular Formula Sulfate Groups Sugar Backbone
D-Mannopyranose pentasulfate K salt 111757-61-0 C₆H₁₂O₂₁S₅·xK 5 D-Mannose
Methyl α-D-mannopyranoside tetrasulfate N/A C₇H₁₀O₁₈S₄·4K 4 D-Mannose
Glucose pentasulfate K salt N/A Likely C₆H₁₂O₂₁S₅·xK 5 D-Glucose

Phosphorylated Derivatives

D-Mannopyranose 1-(Dihydrogen Phosphate) (27251-84-9)
  • Structure : Single phosphate group at the C1 position (C₆H₁₁O₉P) .
  • Applications: Involved in metabolic pathways like mannose-6-phosphate isomerization .
D-Glucopyranose 1,6-Bis(Dihydrogen Phosphate) Tetrapotassium Salt (32972-45-5)
  • Structure : Two phosphate groups at C1 and C6 (C₆H₁₀O₁₂P₂·4K) .
  • Key Difference : Dual phosphorylation enables roles in glycolysis and glycogen metabolism, contrasting with sulfated analogs’ extracellular matrix interactions .

Lactams and Lactones

D-Mannono-D-lactam (62362-63-4)
  • Structure: Cyclic amide (lactam) derived from mannonic acid .
  • Applications : Intermediate in synthetic glycosylation reactions.
D-Mannonic Acid-1,4-Lactone (26301-79-1)
  • Structure : Cyclic ester (lactone) at C1 and C4 .
  • Key Difference : Lactones are hydrolytically labile, making them less stable than sulfated derivatives in aqueous media.

Glucosinolates

Gluconasturtiin Potassium Salt (18425-76-8)
  • Structure: Thioglucoside with a sulfated oxime group (C₁₅H₂₁NO₉S₂·K) .
  • Applications : Found in cruciferous plants; studied for chemopreventive properties.
  • Contrast: Unlike sulfated sugars, glucosinolates release bioactive isothiocyanates upon enzymatic hydrolysis .

Key Research Findings

Sulfation Degree and Bioactivity: Pentasulfated mannose exhibits stronger anticoagulant activity than tetrasulfated analogs, likely due to enhanced electrostatic interactions with clotting factors .

Stereochemical Specificity: D-Mannose sulfates show distinct protein-binding profiles compared to glucose analogs, emphasizing the role of C2 hydroxyl orientation .

Stability : Sulfated derivatives are more stable in physiological conditions than lactones or lactams, which are prone to hydrolysis .

Biological Activity

D-Mannopyranose pentasulfate potassium salt, a synthetic carbohydrate derivative, has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This compound is characterized by five sulfate groups attached to the D-mannopyranose backbone, enhancing its interaction with various biological molecules. Its molecular formula is C6H7K5O21S5C_6H_7K_5O_{21}S_5, and it is recognized by the CAS number 111757-61-0. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The exact mechanism of action of this compound remains partially understood. However, several key interactions have been identified:

  • Antiviral Activity : Studies have shown that this compound exhibits antiviral properties against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV) by potentially interfering with viral entry or replication processes.
  • Anticoagulant Properties : Similar to heparin, it inhibits thrombin and factor Xa in the coagulation cascade, suggesting its use as an anticoagulant agent.
  • Anti-inflammatory Effects : The compound modulates cellular signaling pathways involved in inflammation, indicating potential applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntiviralInhibition of HSV-1 and HIV replication
AnticoagulantInhibition of thrombin and factor Xa
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Antiviral Efficacy : A study demonstrated that this compound significantly reduced viral titers in cell cultures infected with HSV-1. The mechanism was hypothesized to involve the compound's ability to bind to viral glycoproteins, thereby blocking their interaction with host cell receptors.
  • Anticoagulation Studies : In a comparative study with heparin, this compound exhibited similar anticoagulant effects in vitro, effectively prolonging clotting times in plasma assays. This suggests its potential as a safer alternative to traditional anticoagulants.
  • Inflammation Modulation : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models of arthritis, highlighting its therapeutic potential in managing chronic inflammatory conditions.

Interaction with Biological Molecules

This compound interacts with various biomolecules, including proteins and glycosaminoglycans. Its ability to bind growth factors and cytokines suggests a role in modulating cellular responses during inflammation and tissue repair processes. Notably, it enhances the bioavailability of certain drugs by altering their pharmacokinetics through competitive binding mechanisms.

Comparative Analysis with Other Compounds

This compound shares similarities with other sulfated carbohydrates but possesses unique characteristics that enhance its biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
D-Glucosamine sulfateSulfated derivative of D-glucosaminePrimarily used for joint health
HeparinHighly sulfated glycosaminoglycanStrong anticoagulant properties
Mannose pentasulfate pentapotassium saltSimilar sulfation patternDifferent sugar backbone (mannose vs mannopyranose)
Chondroitin sulfateSulfated glycosaminoglycan derived from cartilageUsed mainly for osteoarthritis treatment

Q & A

Basic Research Questions

Q. How can the purity of D-mannopyranose pentasulfate potassium salt be determined in synthesized samples?

  • Method : Use the phenol-sulfuric acid colorimetric assay to quantify sugar content. Dissolve the sample in water, mix with 5% phenol and concentrated sulfuric acid, and measure absorbance at 490 nm. Compare against a standard curve of known concentrations .
  • Data Validation : Combine with HPLC for cross-verification, especially if contaminants (e.g., unreacted precursors) are suspected .

Q. What are the standard synthetic routes for this compound?

  • Stepwise Protocol :

Acetylation : Protect hydroxyl groups via per-O-acetylation (e.g., acetic anhydride/pyridine) to form intermediates like 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose .

Sulfation : React with sulfur trioxide-pyridine complex in anhydrous conditions.

Deprotection : Remove acetyl groups via alkaline hydrolysis (e.g., KOH/methanol).

Neutralization : Treat with potassium carbonate to form the potassium salt .

  • Key Challenge : Optimize sulfation stoichiometry to ensure five sulfate groups per molecule.

Q. How can structural analogs of this compound be synthesized for comparative studies?

  • Approach : Modify sulfation patterns or substitute counterions. For example:

  • Barium salt analog : Replace potassium with barium nitrate during neutralization .
  • Partial sulfation : Control reaction time/temperature to produce mono- or tri-sulfated derivatives .

Advanced Research Questions

Q. How do discrepancies in reported sulfation efficiencies arise, and how can they be resolved?

  • Analysis : Contradictions may stem from:

  • Reagent purity : Impurities in sulfur trioxide reduce sulfation yield.
  • Solvent effects : Anhydrous DMF vs. DMSO alters reaction kinetics .
    • Resolution : Use orthogonal experimental designs (e.g., Taguchi method) to isolate critical factors like temperature, reagent ratio, and solvent .

Q. What computational tools are suitable for modeling the conformational stability of D-mannopyranose pentasulfate?

  • Method : Apply molecular dynamics (MD) simulations using force fields (e.g., GROMOS) parameterized for sulfated carbohydrates. Key parameters include:

  • Partial charges : Derived from quantum mechanical calculations.
  • Solvation effects : Explicit water models to account for ionic interactions .
    • Validation : Compare simulated glycosidic bond angles with crystallographic data from analogs like sucrose octasulfate .

Q. How can sulfation site heterogeneity be characterized in batch syntheses?

  • Techniques :

  • NMR : Use 13C^{13}\text{C}-labeled samples to resolve sulfation at C2, C3, C4, and C6 positions.
  • Mass spectrometry (MS) : High-resolution ESI-MS to detect mass shifts corresponding to sulfate loss (-SO3_3) .
    • Case Study : Inconsistent C3 sulfation observed in thiourea-mediated syntheses; resolved by switching to K2_2S2_2O5_5 hydrolysis .

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